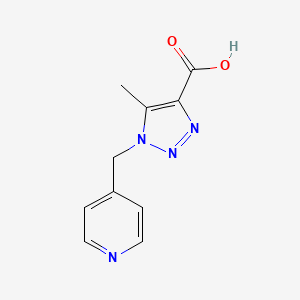

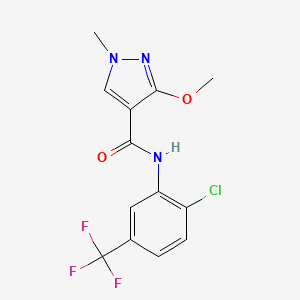

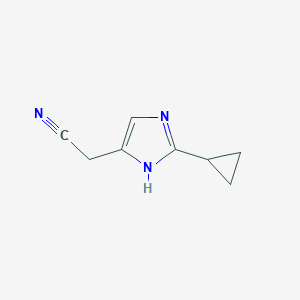

![molecular formula C24H22N2O3 B2496117 N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-3,4-二甲基苯甲酰胺 CAS No. 922108-16-5](/img/structure/B2496117.png)

N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives often involves nucleophilic displacement reactions and intramolecular cyclization. For example, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide. This process can yield mono- or bis-substituted products depending on the reaction conditions and the nucleophiles involved. Base-catalyzed reactions involving 2-nitrobenzoic acids have also been employed to generate these compounds through intramolecular nucleophilic substitution (A. V. Samet et al., 2005; A. V. Samet et al., 2006).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepine derivatives has been elucidated through various spectroscopic methods, including NOE experiments. These studies have revealed insights into the conformational preferences of these compounds, which often exhibit folded or "butterfly" conformations. Such structural characteristics are crucial for understanding the reactivity and potential interaction of these molecules with biological targets (Y. Segall et al., 1980).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and alkylation. These reactions are often influenced by the presence of substituents on the oxazepine ring and can lead to the formation of analogs with diverse functional groups. Asymmetric alkynylation has been successfully applied to these cyclic imines, providing a method to synthesize optically active derivatives containing carbon-carbon triple bonds (Yuanyuan Ren et al., 2014).

Physical Properties Analysis

The physical properties of dibenzo[b,f][1,4]oxazepine derivatives, including their crystalline structures, have been studied to understand their solid-state conformations. X-ray crystallography has provided detailed information about the dihedral angles, conformation of the seven-membered ring, and overall molecular geometry. These studies are essential for the design of molecules with desired physical and pharmacological properties (G. Bandoli & M. Nicolini, 1982).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards different nucleophiles and electrophiles, are crucial for their synthetic and potential therapeutic applications. Studies have shown that these molecules can serve as precursors for the synthesis of various heterocyclic structures, demonstrating their versatility in organic synthesis. Their reactivity patterns are influenced by the electronic nature of the substituents and the inherent structural features of the dibenzo[b,f][1,4]oxazepine core (Sarvesh Kumar et al., 2007).

科学研究应用

催化不对称选择性反应

已经探索了使用七元环亚胺,特别是二苯并[b,f][1,4]噁唑啉,进行催化不对称选择性氮-雷福马斯基反应。该过程导致手性乙酸乙酯衍生物的合成,其结构为手性乙基2-(10,11-二氢二苯并[b,f][1,4]噁唑啉-11-基)乙酸酯,产率高,对映选择性高。该反应利用易得的二芳基脯氨醇作为手性配体,Me2Zn作为锌源,展示了从环状亚胺生成光学活性化合物的新方法 (Munck et al., 2017)。

不对称烷基化

另一项研究专注于使用Et2Zn对二苯并[b,f][1,4]噁唑啉进行不对称烷基化,催化剂为(R)-VAPOL-Zn(II)复合物。这项工作代表了Et2Zn对环状醛亚胺的不对称加成的首个例子,产生产率良好,对映选择性适中的手性11-乙基-10,11-二氢二苯并[b,f][1,4]噁唑啉衍生物 (Munck et al., 2017)。

多硝基芳香化合物的合成利用

对多硝基芳香化合物的合成利用研究导致了通过亲核取代硝基基团从2,4,6-三硝基苯甲酸制备取代的二苯并[b,f][1,4]噁唑啉-11(10H)-酮。该方法突显了合成二苯噁唑啉衍生物的多功能方法,可能在各种有机合成应用中有用 (Samet et al., 2005)。

从2-硝基苯甲酸合成

已经利用基催化的2-羟基苯胺基2-硝基苯甲酸的分子内亲核取代来产生二苯并[b,f][1,4]噁唑啉-11(10H)-酮。这种合成途径提供了一种简单的方法来生成二苯噁唑啉衍生物,有助于有机化学合成策略的多样性 (Samet et al., 2006)。

作用机制

未来方向

The future directions for research on this compound could include further studies on its synthesis, its mechanism of action, its physical and chemical properties, and its safety and hazards. It could also include studies on its potential uses in the treatment of various central nervous system disorders .

属性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-4-26-20-7-5-6-8-22(20)29-21-12-11-18(14-19(21)24(26)28)25-23(27)17-10-9-15(2)16(3)13-17/h5-14H,4H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBICJSDQKVGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

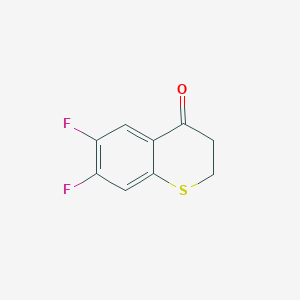

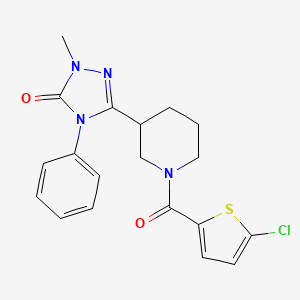

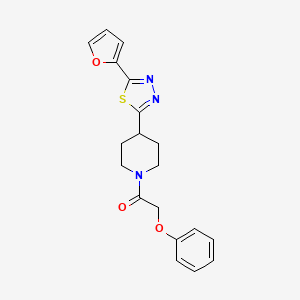

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

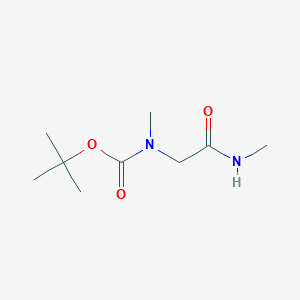

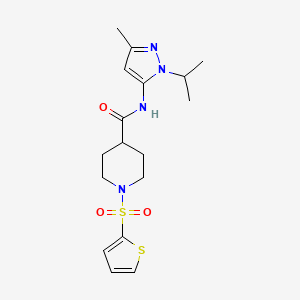

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

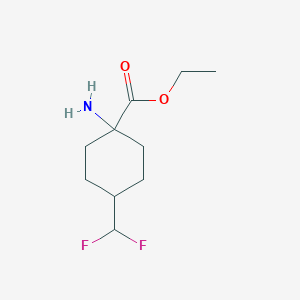

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)

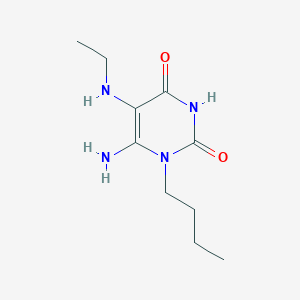

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)